Pyridine, 2,2'-diselenobis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-diselenobis[5-methyl-] is a unique organoselenium compound characterized by the presence of two selenium atoms linked to pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium atoms imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[5-methyl-] typically involves the reaction of 2-chloropyridine with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of water as a solvent in continuous flow synthesis has been reported to be effective for the production of diselenide compounds .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-diselenobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-diselenobis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-diselenobis[5-methyl-] involves its interaction with cellular thiols, leading to the formation of selenol intermediates. These intermediates can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. The compound’s ability to modulate redox balance makes it a potential therapeutic agent for diseases associated with oxidative stress .
Comparison with Similar Compounds
- 2,2’-Dipyridyl diselenide
- Selenopheno[2,3-b]pyridine
- Bis-selenopyridine
Comparison: Pyridine, 2,2’-diselenobis[5-methyl-] is unique due to the presence of methyl groups on the pyridine rings, which can influence its reactivity and biological activity. Compared to 2,2’-dipyridyl diselenide, the methyl-substituted compound may exhibit different solubility and stability profiles. Selenopheno[2,3-b]pyridine and bis-selenopyridine are structurally related but differ in the arrangement of selenium and nitrogen atoms, leading to variations in their chemical and biological properties .
Properties
CAS No. |
496043-96-0 |
---|---|
Molecular Formula |
C12H12N2Se2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-methyl-2-[(5-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-11(13-7-9)15-16-12-6-4-10(2)8-14-12/h3-8H,1-2H3 |
InChI Key |
ACTOKZONZCZLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)[Se][Se]C2=NC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.